

# The Expanding Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1-Isopropyl-1*H*-pyrazol-4-*y*)methanol

Cat. No.: B1289932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features allow for versatile modifications, leading to a vast library of derivatives with a broad spectrum of biological activities.<sup>[1][2][3]</sup> Over the past decade, research into novel pyrazole derivatives has intensified, revealing their significant potential in treating a range of human diseases. These compounds have demonstrated potent anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties, among others.<sup>[1][4][5][6][7]</sup> This technical guide provides an in-depth overview of the core biological activities of these emerging therapeutic agents, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support ongoing research and drug development efforts.

## Anticancer Activity

Novel pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.<sup>[4][8][9][10][11]</sup> Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.<sup>[4][9][10]</sup>

## Inhibition of Protein Kinases

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling.[\[12\]](#)[\[13\]](#) Many of these compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various Cyclin-Dependent Kinases (CDKs).[\[4\]](#)[\[9\]](#)[\[14\]](#)

- EGFR/VEGFR-2 Inhibition: Dual inhibition of EGFR and VEGFR-2 is a promising strategy to combat cancer by simultaneously targeting tumor cell proliferation and angiogenesis.[\[14\]](#) Pyrazole derivatives have been designed to fit into the ATP-binding sites of these kinases, effectively blocking downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[\[3\]](#)[\[14\]](#)[\[15\]](#)
- CDK Inhibition: Cyclin-Dependent Kinases are essential for cell cycle progression.[\[16\]](#)[\[17\]](#) By inhibiting CDKs, particularly CDK2, novel pyrazoles can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis in cancer cells.[\[1\]](#)[\[8\]](#)[\[18\]](#)[\[19\]](#)

## Quantitative Data: Anticancer Activity

The following table summarizes the *in vitro* cytotoxic activity of selected novel pyrazole derivatives against various human cancer cell lines, expressed as IC<sub>50</sub> values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Target Cancer Cell Line(s) | IC50 (µM)                      | Reference Compound | Reference IC50 (µM)  | Reference |
|--------------------|----------------------------|--------------------------------|--------------------|----------------------|-----------|
| 161a               | A-549 (Lung)               | 4.91                           | 5-Fluorouracil     | 59.27                | [1]       |
| 161b               | A-549 (Lung)               | 3.22                           | 5-Fluorouracil     | 59.27                | [1]       |
| 168                | MCF-7 (Breast)             | 2.78 ± 0.24                    | Cisplatin          | 15.24 ± 1.27         | [1]       |
| 27                 | MCF-7 (Breast)             | 16.50                          | Tamoxifen          | 23.31                | [4]       |
| 29                 | MCF-7, HepG2, A549, Caco2  | 17.12, 10.05, 29.95, 25.24     | -                  | -                    | [8]       |
| 41                 | MCF-7, HepG2               | 1.937, 3.695 (µg/mL)           | Doxorubicin        | 4.162, 3.832 (µg/mL) | [8]       |
| 43                 | MCF-7 (Breast)             | 0.25                           | Doxorubicin        | 0.95                 | [8]       |
| 48                 | HCT116, HeLa               | 1.7, 3.6                       | -                  | -                    | [8]       |
| Compound 4         | HepG2 (Liver)              | 0.31                           | Erlotinib          | 10.6                 | [14]      |
| KA5                | HepG2 (Liver)              | 8.5                            | Sorafenib          | 4.51                 | [20]      |
| Pyrazoles (Misc.)  | HCT-116, MCF-7             | 7.74-82.49, 4.98-92.62 (µg/mL) | Doxorubicin        | 5.23, 4.17 (µg/mL)   | [21]      |

## Signaling Pathway Visualization



[Click to download full resolution via product page](#)

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

**Principle:** In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells. The crystals are solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

### Materials:

- Cancer cell lines of interest

- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well flat-bottom microplates
- Novel pyrazole derivatives (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in sterile PBS, filter-sterilized)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

**Procedure:**

- **Cell Seeding:** Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of  $5 \times 10^4$  cells/mL. Seed 100  $\mu$ L of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the pyrazole derivatives in complete culture medium. After 24 hours, remove the old medium from the wells and add 100  $\mu$ L of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** After the incubation period, add 10  $\mu$ L of the 5 mg/mL MTT solution to each well.
- **Formazan Formation:** Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

- Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150  $\mu$ L of the solubilization solution (e.g., DMSO) to each well.
- Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC<sub>50</sub> value using appropriate software.

## Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrazole derivatives, including the well-known selective COX-2 inhibitor Celecoxib, have demonstrated significant anti-inflammatory properties.[22][23][24] Novel analogs are being developed as potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][22]

## Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[22] Some newer derivatives exhibit dual inhibitory activity against both COX-2 and 5-LOX, which not only provides a broader anti-inflammatory effect by inhibiting both prostaglandin and leukotriene pathways but may also offer a better safety profile, particularly concerning gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[1][25][26]

## Quantitative Data: Anti-inflammatory Activity

The following table summarizes the *in vitro* and *in vivo* anti-inflammatory activity of selected novel pyrazole derivatives.

| Compound ID/Series       | Assay                               | Target              | IC50 / % Inhibition        | Reference Compound       | Reference Value          | Reference   |
|--------------------------|-------------------------------------|---------------------|----------------------------|--------------------------|--------------------------|-------------|
| 128c                     | In vitro                            | COX-2               | IC50 = 0.62 µM (SI=8.85)   | -                        | -                        | [1]         |
| 129b                     | In vitro                            | COX-2               | IC50 = 0.88 µM (SI=9.26)   | -                        | -                        | [1]         |
| 132b                     | In vitro                            | COX-2               | IC50 = 3.5 nM              | -                        | -                        | [1]         |
| 144-146                  | In vivo (Paw Edema)                 | Inflammation        | 78.9–96% Inhibition        | Celecoxib                | 82.8% Inhibition         | [1]         |
| 149                      | In vitro                            | COX-1, COX-2, 5-LOX | IC50 = 5.40, 0.01, 1.78 µM | -                        | -                        | [1]         |
| 6g                       | In vitro (LPS-stimulated BV2 cells) | IL-6 Suppression    | IC50 = 9.562 µM            | Dexamethasone, Celecoxib | 6g showed better potency | [7][27][28] |
| Pyrazole-thiazole hybrid | In vitro                            | COX-2 / 5-LOX       | IC50 = 0.03 µM / 0.12 µM   | -                        | -                        | [22]        |

SI = Selectivity Index (IC50 COX-1 / IC50 COX-2)

## Signaling Pathway Visualization



[Click to download full resolution via product page](#)

Caption: Dual inhibition of COX and 5-LOX pathways by pyrazole derivatives.

## Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This *in vivo* assay is a standard model for evaluating the acute anti-inflammatory activity of pharmacological agents.

**Principle:** Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

**Materials:**

- Wistar albino or Sprague-Dawley rats (150-200 g)
- Carrageenan (1% w/v suspension in sterile saline)
- Test pyrazole derivative
- Reference drug (e.g., Diclofenac sodium or Indomethacin)
- Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
- Plethysmometer
- Syringes and needles

**Procedure:**

- **Acclimatization:** Acclimatize animals to the laboratory conditions for at least one week before the experiment.
- **Grouping and Fasting:** Divide the rats into several groups (n=6 per group): a control group (vehicle), a reference group (standard drug), and test groups (different doses of the pyrazole derivative). Fast the animals overnight before the experiment but allow free access to water.
- **Baseline Measurement:** Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This is the baseline reading ( $V_0$ ).
- **Compound Administration:** Administer the test compounds, reference drug, or vehicle to the respective groups, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.).
- **Induction of Edema:** One hour after the administration of the test agents, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

- Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours). Let these readings be  $V_t$ .
- Data Analysis:
  - Calculate the edema volume (swelling) at each time point:  $\text{Edema (mL)} = V_t - V_0$ .
  - Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:  $\% \text{ Inhibition} = [ (\text{Edema}_\text{control} - \text{Edema}_\text{treated}) / \text{Edema}_\text{control} ] \times 100$
  - Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

## Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Pyrazole derivatives have shown promise in this area, with various analogs exhibiting significant antibacterial and antifungal activities.[\[2\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

## Spectrum of Activity

Novel pyrazoles have been tested against a range of pathogenic microorganisms, including Gram-positive bacteria (e.g., *Staphylococcus aureus*, *Bacillus subtilis*), Gram-negative bacteria (e.g., *Escherichia coli*, *Klebsiella pneumoniae*), and fungi (e.g., *Candida albicans*, *Aspergillus niger*).[\[2\]](#)[\[32\]](#)

## Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound ID/Series | Microorganism                         | MIC (µg/mL) | Reference Drug  | Reference MIC (µg/mL) | Reference |
|--------------------|---------------------------------------|-------------|-----------------|-----------------------|-----------|
| 21a                | <i>S. aureus</i> , <i>B. subtilis</i> | 62.5        | Chloramphenicol | >125                  | [2]       |
| 21a                | <i>K. pneumoniae</i> , <i>E. coli</i> | 125         | Chloramphenicol | >125                  | [2]       |
| 21a                | <i>C. albicans</i> , <i>A. flavus</i> | 2.9 - 7.8   | Clotrimazole    | >125                  | [2]       |
| Compound 3         | <i>E. coli</i>                        | 0.25        | Ciprofloxacin   | 0.5                   | [32]      |
| Compound 4         | <i>S. epidermidis</i>                 | 0.25        | Ciprofloxacin   | 4                     | [32]      |
| Compound 2         | <i>A. niger</i>                       | 1           | Clotrimazole    | -                     | [32]      |

## Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for antimicrobial susceptibility testing.

# Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

**Principle:** A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole derivative in a broth medium. Following incubation, the lowest concentration of the compound that prevents visible growth of the microorganism is recorded as the MIC.

## Materials:

- Test microorganism
- Mueller-Hinton Broth (MHB) or other suitable broth medium
- Sterile 96-well microtiter plates
- Test pyrazole derivative, stock solution in DMSO
- Sterile saline or PBS
- 0.5 McFarland turbidity standard
- Spectrophotometer or densitometer
- Multichannel pipette

## Procedure:

- **Inoculum Preparation:** From a fresh culture (18-24 hours old), pick several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). Dilute this standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately  $5 \times 10^5$  CFU/mL.
- **Compound Dilution:** Add 100  $\mu$ L of sterile MHB to all wells of a 96-well plate. In the first column, add an additional 100  $\mu$ L of the pyrazole stock solution (at a concentration twice the highest desired final concentration). Perform a two-fold serial dilution by transferring 100  $\mu$ L

from the first column to the second, mixing, and continuing this process across the plate, discarding 100  $\mu$ L from the last dilution well. This creates a gradient of compound concentrations.

- Inoculation: Add 100  $\mu$ L of the prepared bacterial inoculum to each well, bringing the final volume to 200  $\mu$ L. This step halves the concentration of the drug in each well to the final desired test concentrations.
- Controls:
  - Growth Control: A well containing 100  $\mu$ L of MHB and 100  $\mu$ L of the inoculum (no drug).
  - Sterility Control: A well containing 200  $\mu$ L of uninoculated MHB.
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC: After incubation, examine the plate for visible turbidity (bacterial growth). The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.

## Other Notable Biological Activities

Beyond the major areas discussed, novel pyrazole derivatives have shown significant promise in neurology and virology.

## Anticonvulsant and Neuroprotective Effects

Certain pyrazole derivatives have demonstrated potent anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays.<sup>[6][33][34][35]</sup> Some compounds have shown efficacy comparable or superior to standard antiepileptic drugs like phenytoin and phenobarbital.<sup>[33]</sup> Additionally, pyrazoles are being investigated for their neuroprotective effects, particularly in the context of spinal cord injury and other neurodegenerative conditions, where they can exhibit anti-inflammatory and antioxidant properties within the central nervous system.<sup>[7][16][17][28]</sup> For example, compound 6g was identified as a potent inhibitor of IL-6 expression in microglial cells, suggesting its potential to mitigate secondary inflammation in spinal cord injuries.<sup>[7][27][28]</sup>

## Antiviral Activity

The broad biological activity of pyrazoles extends to antiviral applications.[26][36][37] Research has shown that specific pyrazole derivatives can inhibit the replication of various viruses. For instance, certain compounds have demonstrated complete protection against the Newcastle disease virus (NDV) in assays. More recently, hydroxyquinoline-pyrazole candidates have been investigated as potential agents against a range of coronaviruses, including SARS-CoV-2, showing promising activity in plaque reduction assays.

## Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core is typically achieved through the cyclocondensation of a 1,3-difunctionalized compound with a hydrazine derivative.[32] The Knorr pyrazole synthesis, a classic and versatile method, involves the reaction of a 1,3-dicarbonyl compound (like a  $\beta$ -diketone or  $\beta$ -ketoester) with a hydrazine.[5] Modern synthetic methodologies often employ catalysts or alternative conditions (e.g., microwave irradiation, nano-catalysts) to improve yields, shorten reaction times, and enhance regioselectivity.

## General Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of novel pyrazole derivatives.

## Conclusion

The pyrazole scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the immense potential of this chemical class to address significant unmet medical needs in oncology, inflammatory disorders, infectious diseases, and neurology. The versatility of pyrazole chemistry allows for

fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. The quantitative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of the next generation of pyrazole-based drugs. Future research will likely focus on developing compounds with multi-target activities and improved safety profiles, further solidifying the importance of pyrazoles in modern medicinal chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. [PDF] The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer | Semantic Scholar [semanticscholar.org]
- 8. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. MTT assay overview | Abcam [abcam.com]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 17. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways [frontiersin.org]
- 24. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. asm.org [asm.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 37. chemrevlett.com [chemrevlett.com]
- To cite this document: BenchChem. [The Expanding Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1289932#potential-biological-activities-of-novel-pyrazole-derivatives\]](https://www.benchchem.com/product/b1289932#potential-biological-activities-of-novel-pyrazole-derivatives)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)